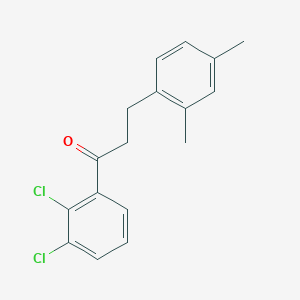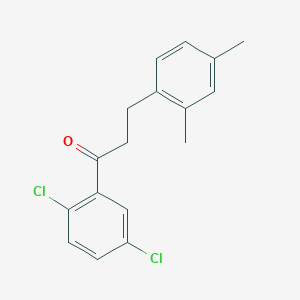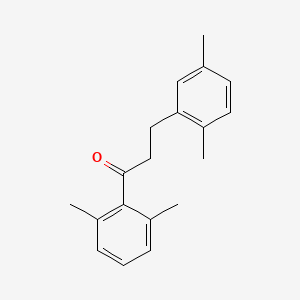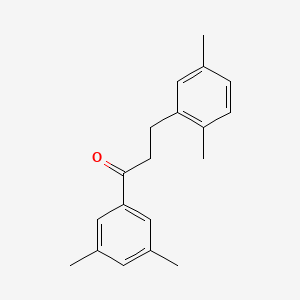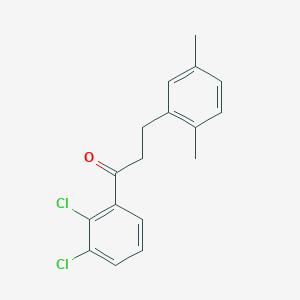
2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (DCBD) is an important organic compound used in a variety of synthetic organic chemistry applications. It is a white, crystalline solid with a molecular weight of 311.9 g/mol. Its chemical formula is C14H8Cl2O3. DCBD is a versatile building block for the synthesis of a wide range of organic compounds and has been used in a variety of applications, including drug discovery and development, materials science, and biotechnology.
Aplicaciones Científicas De Investigación
Fungicidal Activities:
- 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles derived from 2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone exhibit high fungicidal activities (Talismanov & Popkov, 2007).
Photochemical Reactions:
- Photochemical reactions of 2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone in certain conditions yield open 2-chloroethyl carboxylic esters and S-2-chloroethyl thiocarboxylic esters (Hartgerink et al., 1971).
Synthesis of Monoprotected 1,4-Diketones:
- The compound is used in the photosensitized hydrogen abstraction process, leading to the synthesis of monoprotected 1,4-diketones (Mosca et al., 2001).
Lithiation and Synthesis of Benzophenone Derivatives:
- 2-Aryl-2-(chloroaryl)-1,3-dioxolanes derived from the compound are lithiated for the synthesis of ortho-functionalized benzophenone derivatives (Lukács et al., 2004).
Radical Ring-Opening Polymerization:
- The compound is involved in radical ring-opening polymerization for the formation of various polymer types (Hiraguri & Endo, 1989).
Free Radical Photopolymerization:
- Benzophenone-1,3-dioxane derivatives, related to 2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone, serve as novel initiators for free radical photopolymerization (Wang et al., 2011).
Propiedades
IUPAC Name |
(2,3-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-3-1-2-12(14(13)18)15(19)10-4-6-11(7-5-10)16-20-8-9-21-16/h1-7,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTUOIDVUWJGKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645132 |
Source


|
| Record name | (2,3-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-66-2 |
Source


|
| Record name | (2,3-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



